molecular formula C17H14O7 B3034883 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one CAS No. 24562-58-1

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one

Cat. No.: B3034883
CAS No.: 24562-58-1
M. Wt: 330.29 g/mol
InChI Key: JTQKHIKTOPNBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS: 24562-58-1), also known as Polygalaxanthone A, is a xanthone derivative characterized by a fused tricyclic core structure comprising a xanthenone backbone with a 1,3-dioxolo ring at positions 4 and 3. Its molecular formula is C17H14O7 (molecular weight: 330.29 g/mol), featuring three methoxy groups at positions 7, 8, and 9, and a methylenedioxy group forming the dioxolo ring .

Properties

IUPAC Name

7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQKHIKTOPNBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthones

Positional Isomers: Polygalaxanthone A vs. Isopolygalaxanthone A

  • Isopolygalaxanthone A (CAS: 24527-06-8) shares the same molecular formula (C17H14O7) but differs in methoxy group placement (6,7,9-trimethoxy vs. 7,8,9-trimethoxy). Synthetic Accessibility: Both isomers are synthesized via similar routes, but yields vary based on the steric hindrance of methoxy group positioning .

Functional Group Variations

  • 10H-1,3-Dioxolo[4,5-b]xanthen-10-one (Unsubstituted Core) :
    • The parent structure (CAS: 6720-25-8, C14H8O4 ) lacks methoxy groups, resulting in reduced molecular weight (240.21 g/mol) and higher reactivity due to free hydroxyl sites. This core is a precursor for methoxylated derivatives .
  • 8,11-Dihydroxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS: 183210-63-1):
    • Features hydroxyl groups at positions 8 and 11 instead of methoxy groups. Hydroxyls enhance hydrogen-bonding capacity, improving solubility but reducing metabolic stability compared to methoxylated analogs .

Methoxy-Modified Derivatives

  • 11-Methoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS: 63625-05-8, C15H10O5): A monomethoxy derivative with a methoxy group at position 11. Its simpler structure (molecular weight: 270.24 g/mol) allows for easier synthetic modification but offers fewer interaction sites for biological targets compared to trimethoxy variants .
  • 1,8-Dihydroxy-4,5,6-trimethoxyxanthone (CAS: Not specified): A non-dioxolo xanthone with hydroxyl and methoxy groups.

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparisons

Compound Name CAS Molecular Formula Substituents Key Properties
7,8,9-Trimethoxy-10H-... (Target) 24562-58-1 C17H14O7 7,8,9-OCH3; 1,3-dioxolo High lipophilicity; moderate solubility
Isopolygalaxanthone A 24527-06-8 C17H14O7 6,7,9-OCH3; 1,3-dioxolo Asymmetric polarity; synthetic challenge
8,11-Dihydroxy-10H-... 183210-63-1 C14H8O6 8,11-OH; 1,3-dioxolo High solubility; oxidative instability
11-Methoxy-10H-... 63625-05-8 C15H10O5 11-OCH3; 1,3-dioxolo Intermediate lipophilicity; versatile
Unsubstituted Core 6720-25-8 C14H8O4 None; 1,3-dioxolo Reactive hydroxyls; low molecular weight

Pharmacological Implications

  • Bioactivity : Trimethoxy derivatives like Polygalaxanthone A are hypothesized to exhibit enhanced antimicrobial and anti-inflammatory activities due to increased membrane permeability from methoxy groups .
  • Metabolic Stability : Methoxylation generally improves metabolic stability over hydroxylated analogs, as seen in comparisons with 8,11-dihydroxy derivatives .

Biological Activity

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS No. 24562-58-1) is a xanthone derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. Its molecular formula is C17H14O7C_{17}H_{14}O_{7}, with a molecular weight of 330.29 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₄O₇
Molecular Weight330.29 g/mol
AppearanceYellow powder
SolubilitySoluble in chloroform, DMSO, etc.
SMILESCOC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC

Synthesis

The synthesis of this compound typically involves the reaction of methoxy-substituted phenols with phthalic anhydride under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of DNA Replication: It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the suppression of DNA replication and cell proliferation.
  • Thymidylate Synthase Inhibition: In studies comparing its efficacy against various cancer cell lines (e.g., MCF-7, HCT-116, HepG2), it demonstrated IC50 values ranging from 1.4 to 2.6 μM, surpassing standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in potency .

Antimicrobial Activity

The compound also shows antimicrobial properties , effective against various bacterial strains:

  • Efficacy Against Pathogens: It has displayed good inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its antioxidant and anti-inflammatory activities. These effects contribute to its therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.

Case Study: Anticancer Activity

In a specific study assessing the anticancer effects of this compound:

  • Tested Cell Lines: MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
  • Results:
    • Compound exhibited IC50 values of 1.1 μM for MCF-7 and 2.6 μM for HCT-116.
    • Comparatively more potent than doxorubicin (IC50: 1.8 μM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Positioning: Ortho-substituted derivatives showed better activity than meta or para substitutions.
  • Number of Substituents: Increased substitution generally led to decreased activity.
  • Functional Groups: The presence of specific functional groups (e.g., hydroxyl) enhanced cytotoxicity .

Q & A

Q. What are the optimized synthetic routes for 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one, and how is purity validated?

  • Methodological Answer : Synthesis typically involves bromination and oxidation steps. For example, trimethoxy-substituted xanthones are synthesized via selective bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, followed by oxidation with Oxone® in DMF . Purification is achieved via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥95% purity) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What solvent systems are suitable for dissolving this compound, and how can solubility challenges be addressed?

  • Methodological Answer : The compound is sparingly soluble in ethanol and PBS but dissolves in DMF (1 mg/mL) or DMSO (2 mg/mL) after warming to 37°C with sonication . For low solubility, co-solvents like dimethylacetamide (DMA) or surfactants (e.g., Tween-80) can enhance dissolution. Solubility should be verified using UV-Vis spectroscopy at λmax (e.g., 280–320 nm for xanthones) .

Q. Which spectroscopic techniques are critical for characterizing its structure and confirming regiochemistry?

  • Methodological Answer : 1^1H NMR identifies methoxy group positions (δ 3.8–4.0 ppm for OCH3) and aromatic proton splitting patterns. 13^13C NMR confirms carbonyl (C=O, δ ~180 ppm) and aromatic carbons. HRMS provides exact mass (e.g., C16H14O6 requires 302.0790 g/mol). IR spectroscopy verifies lactone C=O stretches (~1740 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous and organic matrices?

  • Methodological Answer : Stability studies should incubate the compound in buffers (pH 4–9) at 25°C and 37°C for 24–72 hours, with degradation monitored via HPLC. Organic degradation (e.g., in DMSO) is minimized by storage at −20°C under inert gas. For aqueous matrices, continuous cooling (4°C) reduces hydrolysis rates .

Q. What computational methods predict its bioactive conformations and interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with enzymes like topoisomerases or kinases. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin). Cross-validate results with orthogonal methods like fluorescence-based bacterial viability assays . Statistical analysis (ANOVA, p < 0.05) identifies significant variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
Reactant of Route 2
Reactant of Route 2
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.